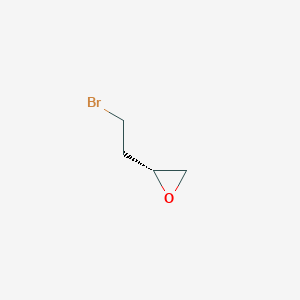

(2R)-2-(2-Bromoethyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-bromoethyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7BrO/c5-2-1-4-3-6-4/h4H,1-3H2/t4-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZKODPGZNBMIZFX-SCSAIBSYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)CCBr | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7BrO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00498448 | |

| Record name | (2R)-2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

151.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79413-93-7 | |

| Record name | (2R)-2-(2-Bromoethyl)oxirane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00498448 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

(2R)-2-(2-Bromoethyl)oxirane chemical structure and properties

The Chiral C4 Linchpin in Asymmetric Synthesis

Executive Summary

(2R)-2-(2-Bromoethyl)oxirane (also known as (R)-4-bromo-1,2-epoxybutane) is a high-value chiral building block characterized by its bifunctional reactivity. It possesses two distinct electrophilic sites: a strained epoxide ring and a primary alkyl bromide. This dual functionality allows it to serve as a "linchpin" molecule in the synthesis of complex pharmaceutical intermediates, particularly chiral pyrrolidines, tetrahydrofurans, and 1,3-polyols.

This guide details the structural properties, industrial synthesis via Hydrolytic Kinetic Resolution (HKR), and the divergent reactivity profile that makes this molecule essential for drug development.

Chemical Identity & Physicochemical Properties[1][2][3][4][5][6][7]

The molecule is a clear, colorless to yellow liquid. The (R)-enantiomer is the specific focus for asymmetric synthesis, often derived from the racemic mixture via catalytic resolution.

Table 1: Chemical Specifications

| Property | Data |

| IUPAC Name | (2R)-2-(2-Bromoethyl)oxirane |

| Common Name | (R)-4-Bromo-1,2-epoxybutane |

| CAS Number (Racemic) | 13287-42-8 |

| CAS Number (2R-Isomer) | 79413-93-7 |

| CAS Number (2S-Isomer) | 61847-07-2 |

| Molecular Formula | C₄H₇BrO |

| Molecular Weight | 151.00 g/mol |

| Density | 1.52 g/cm³ at 25 °C |

| Boiling Point | ~157 °C (760 mmHg); 80 °C (50 mmHg) |

| Chirality | (R)-configuration at C2 |

| Solubility | Soluble in THF, DCM, MeOH; immiscible with water |

Synthesis & Manufacturing: The Jacobsen HKR Route[9][10]

While the racemic epoxide can be synthesized via the oxidation of 4-bromo-1-butene using m-CPBA, the production of the enantiopure (2R)-isomer relies heavily on the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method is preferred in industrial settings due to its scalability and the ability to recover the expensive cobalt catalyst.

Mechanism of Action

The HKR utilizes a chiral (salen)Co(III) complex to catalyze the hydrolysis of the unwanted (S)-enantiomer into the corresponding diol, leaving the desired (R)-epoxide unreacted and chemically distinct. This process relies on a cooperative bimetallic mechanism where two metal centers activate both the epoxide and the water nucleophile simultaneously.

Figure 1: Synthesis of (2R)-2-(2-Bromoethyl)oxirane via HKR

Caption: The Jacobsen HKR selectively hydrolyzes the (S)-enantiomer, yielding the (R)-epoxide in high enantiomeric excess (>99% ee).

Reactivity Profile: The Divergent Pathways

The utility of (2R)-2-(2-Bromoethyl)oxirane stems from its ability to undergo sequential nucleophilic attacks. The epoxide ring is generally more reactive toward "hard" nucleophiles and Lewis acid-catalyzed opening, while the alkyl bromide is susceptible to displacement by "soft" nucleophiles or intramolecular attack.

-

Path A (Epoxide Opening): Nucleophiles (N₃⁻, CN⁻, OH⁻) attack the less hindered terminal carbon (C1).

-

Path B (Cyclization): After epoxide opening, the newly formed alkoxide or amine can displace the bromide to form 5-membered rings (tetrahydrofurans or pyrrolidines).

-

Path C (Chain Extension): Displacement of the bromide first (less common) allows for the attachment of the intact epoxide to a larger scaffold.

Figure 2: Divergent Reactivity Map

Caption: The molecule serves as a divergent precursor for linear polyols or cyclic heterocycles depending on the reaction sequence.

Experimental Protocols

Protocol 1: Jacobsen Hydrolytic Kinetic Resolution (HKR)

This protocol ensures the isolation of the (R)-epoxide with >99% ee.

Reagents:

-

Racemic 4-bromo-1,2-epoxybutane (1.0 equiv)[1]

-

(R,R)-(salen)Co(III)-OAc complex (0.5 mol%)

-

Distilled Water (0.55 equiv)

-

THF (minimal, optional)

Procedure:

-

Catalyst Activation: In a round-bottom flask, dissolve the (R,R)-(salen)Co(II) precatalyst in toluene. Add acetic acid (2 equiv relative to Co) and stir open to air for 1 hour to generate the active Co(III)-OAc species. Evaporate solvent to dryness.

-

Reaction Setup: Add the racemic epoxide (neat) to the flask containing the solid catalyst. Cool to 0 °C.

-

Hydrolysis: Slowly add water (0.55 equiv) dropwise over 1 hour. The reaction is exothermic; temperature control is critical to prevent non-selective thermal hydrolysis.

-

Stirring: Allow the mixture to warm to room temperature and stir for 12–16 hours.

-

Separation: The mixture will separate into two phases (or become a slurry). The (S)-diol byproduct is water-soluble/viscous.

-

Distillation: Perform vacuum distillation (approx. 0.1 mmHg at ambient temperature into a cold trap) to isolate the volatile (R)-epoxide. The diol remains in the pot.

-

Validation: Check optical rotation (should be positive) and chiral GC to confirm ee >99%.

-

Protocol 2: Nucleophilic Ring Opening (Azidolysis)

Synthesis of the azido-alcohol precursor for pyrrolidines.

-

Setup: Dissolve (2R)-2-(2-bromoethyl)oxirane (10 mmol) in acetone/water (4:1).

-

Addition: Add NaN₃ (1.2 equiv) and NH₄Cl (1.2 equiv).

-

Reaction: Reflux gently for 4 hours. The azide attacks the terminal carbon.

-

Workup: Extract with ethyl acetate, wash with brine, and dry over MgSO₄.

-

Result: (R)-1-azido-4-bromo-2-butanol. This intermediate can be cyclized using triphenylphosphine (Staudinger condition) to form (R)-3-hydroxypyrrolidine.

Applications in Drug Discovery[11]

-

Natural Product Synthesis: The (R)-epoxide is a key intermediate in the total synthesis of Massoialactone , a natural product with antifungal properties. The C4 backbone provides the necessary chirality for the lactone ring.

-

Chiral Heterocycles: It is the primary starting material for (R)-3-hydroxypyrrolidine and (S)-3-hydroxytetrahydrofuran , which are privileged scaffolds in kinase inhibitors and GPCR ligands.

-

Vigabatrin Analogs: Research suggests its utility in synthesizing conformationally restricted analogs of GABA-transaminase inhibitors like Vigabatrin.

Safety & Stability

-

Hazards: (2R)-2-(2-Bromoethyl)oxirane is an alkylating agent .[2] It is classified as a skin and eye irritant and a suspected carcinogen (mutagenic).

-

Handling: Always handle in a fume hood with double nitrile gloves. Destroy excess epoxide residues with aqueous NaOH or amine solutions before disposal.

-

Storage: Store at 2–8 °C under an inert atmosphere (Argon/Nitrogen). The epoxide is prone to hydrolysis if exposed to moisture over time.

References

-

Jacobsen, E. N. "Kinetic Resolution of Terminal Epoxides via Highly Regioselective and Enantioselective Ring Opening."[3] Science, 1997. Link

-

Schaus, S. E., et al. "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes."[4] Journal of the American Chemical Society, 2002.[4][5] Link

-

National Toxicology Program. "Toxicology and Carcinogenesis Studies of 1,2-Epoxybutane." NTP Technical Report Series, 1988.[6] Link

-

GuideChem. "(R)-4-Bromo-1,2-epoxybutane Product Details & CAS 79413-93-7." Link

-

Sigma-Aldrich. "Product Specification: (S)-2-(2-Bromoethyl)oxirane (CAS 61847-07-2)." Link

Sources

- 1. Page loading... [guidechem.com]

- 2. 1,2-Epoxybutane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. youtube.com [youtube.com]

- 6. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

The Synthetic Cornerstone: A Technical Guide to (R)-4-Bromo-1,2-epoxybutane

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Value of a Bifunctional Chiral Building Block

In the landscape of modern medicinal chemistry and process development, the demand for enantiomerically pure and versatile starting materials is insatiable. (R)-4-Bromo-1,2-epoxybutane (CAS 79413-93-7) emerges as a preeminent example of such a molecule. It is a chiral intermediate that masterfully combines two highly reactive functional groups: a strained epoxide ring and a primary alkyl bromide. This dual reactivity allows for sequential, regioselective, and stereocontrolled transformations, making it an invaluable synthon for constructing complex molecular architectures.

The epoxide offers a site for nucleophilic attack, leading to the formation of chiral 1,2-amino alcohols, diols, or ethers, which are privileged motifs in a vast array of pharmaceuticals. Simultaneously, the bromo group provides a handle for carbon-carbon bond formation via organometallic coupling, displacement by heteroatom nucleophiles, or conversion to other functionalities. This guide provides an in-depth technical overview of its synthesis, core reactivity, applications, and the critical quality control measures required to ensure its successful implementation in research and development.

Physicochemical and Safety Data

Sourcing and handling this reagent requires a firm understanding of its physical properties and associated hazards. All operations should be conducted by trained personnel within a fume hood, utilizing appropriate personal protective equipment (PPE).

| Property | Value | Citation(s) |

| CAS Number | 79413-93-7 | [1] |

| Molecular Formula | C₄H₇BrO | [2] |

| Molecular Weight | 151.00 g/mol | [2] |

| Appearance | Colorless to light yellow clear liquid | [2] |

| Density | ~1.521 g/mL at 20 °C | [2] |

| Boiling Point | 80 °C at 50 mmHg | [2] |

| Flash Point | 59 °C | [2] |

| Storage Temperature | 2-8°C, under inert gas (e.g., Argon or Nitrogen) | [1] |

| Solubility | Soluble in organic solvents; immiscible in water | [2] |

Safety Profile:

(R)-4-Bromo-1,2-epoxybutane is classified as an irritant and is harmful. It is irritating to the eyes, respiratory system, and skin.[2] Standard safety precautions for handling alkylating agents should be strictly followed.

| Hazard Class | Statement |

| GHS Pictograms | GHS02 (Flammable), GHS07 (Irritant) |

| Signal Word | Warning |

| Hazard Codes | Xi (Irritant) |

| Risk Statements | R36/37/38: Irritating to eyes, respiratory system and skin. |

| Safety Statements | S23: Do not breathe vapour. S26: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice. S36: Wear suitable protective clothing. |

Enantioselective Synthesis: Crafting the Chiral Epoxide

The primary challenge in producing (R)-4-Bromo-1,2-epoxybutane is the precise installation of the stereocenter at the epoxide. The logical precursor is the simple, commercially available olefin, 4-bromo-1-butene. Two main strategies are employed for this asymmetric transformation: classic transition-metal catalysis and modern biocatalysis.

Asymmetric Epoxidation via Transition-Metal Catalysis

For unfunctionalized olefins like 4-bromo-1-butene, the Jacobsen-Katsuki epoxidation is a powerful and well-established method.[3][4] This reaction utilizes a chiral manganese-salen complex to deliver an oxygen atom enantioselectively.

Causality of Experimental Design:

-

Catalyst: The C₂-symmetric chiral salen ligand, complexed to Manganese(III), creates a chiral environment around the active metal center. This environment sterically directs the approaching olefin, forcing the oxygen atom to be delivered to one face of the double bond preferentially.

-

Oxidant: A terminal oxidant, such as buffered sodium hypochlorite (bleach) or m-chloroperoxybenzoic acid (mCPBA), is required to generate the active Mn(V)-oxo species that performs the epoxidation.

-

Co-catalyst/Additive: Additives like N-methylmorpholine N-oxide (NMO) can sometimes improve reaction rates and catalyst stability.[5]

-

Temperature: Low temperatures (-10 to 0 °C) are often crucial for maximizing enantioselectivity by reducing the thermal energy of the system, which accentuates the energetic differences between the diastereomeric transition states.

Biocatalytic Synthesis: A Greener Alternative

A highly stereoselective alternative involves the use of whole-cell biocatalysts. Certain alkene-utilizing bacteria, such as strains of Mycobacterium and Nocardia, possess monooxygenase enzymes capable of epoxidizing terminal alkenes.[6]

Protocol: Stereoselective Microbial Epoxidation of 4-Bromo-1-butene [6]

This protocol is based on the methodology described for the epoxidation of 4-bromo-1-butene using Mycobacterium E3, which was found to produce the (R)-epoxide with high enantiomeric excess.

-

Step 1: Culture Preparation: Cultivate Mycobacterium E3 in a suitable growth medium until the late-exponential phase is reached. Harvest the cells by centrifugation and wash with a sterile phosphate buffer (e.g., 50 mM, pH 7.2).

-

Step 2: Biotransformation Setup: Resuspend the cell pellet in the same phosphate buffer to a specific optical density. Transfer the cell suspension to a sealed reaction vessel equipped with magnetic stirring.

-

Step 3: Substrate Addition: Add 4-bromo-1-butene to the cell suspension. The substrate is often added neat or dissolved in a minimal amount of a water-miscible solvent to achieve a final concentration that is non-toxic to the cells (e.g., 1-10 mM).

-

Step 4: Incubation: Incubate the reaction mixture with vigorous shaking or stirring at a controlled temperature (e.g., 30 °C) to ensure adequate aeration. Monitor the reaction progress by periodically sampling the headspace or liquid phase and analyzing by GC.

-

Step 5: Product Extraction: Once the reaction has reached completion (or optimal conversion), terminate the biotransformation. Extract the product, (R)-4-Bromo-1,2-epoxybutane, from the aqueous phase using a water-immiscible organic solvent such as ethyl acetate or diethyl ether.

-

Step 6: Purification: Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be further purified by flash column chromatography if necessary.

Causality of Experimental Design:

-

Whole Cells vs. Isolated Enzyme: Using whole cells is often more practical and cost-effective as it bypasses the need for enzyme purification. The cellular machinery also provides the necessary cofactors (like NADH or NADPH) required for the monooxygenase activity.

-

Stereoselectivity: The enzyme's chiral active site binds the substrate in a specific orientation, exposing only one face of the double bond to the oxidative catalytic center, thus leading to the formation of a single enantiomer of the epoxide. In this case, the enzyme exhibits a preference that yields the (R)-enantiomer.[6]

Key Reaction Mechanisms and Synthetic Utility

The synthetic power of (R)-4-Bromo-1,2-epoxybutane lies in the orthogonal reactivity of its two functional groups. The epoxide is susceptible to nucleophilic ring-opening, which typically proceeds with high regioselectivity at the less-substituted carbon (C1) under neutral or basic conditions.

Application in the Synthesis of Antiviral Intermediates

Chiral epoxides are cornerstone intermediates in the synthesis of numerous antiviral drugs, particularly HIV protease inhibitors.[7][8][9] These drugs often contain a hydroxyethylamine or related isostere, which is designed to mimic the transition state of peptide bond hydrolysis by the viral protease. (R)-4-Bromo-1,2-epoxybutane provides an ideal starting point for such structures.

Illustrative Synthetic Pathway:

-

Epoxide Opening: A primary amine or aniline derivative, representing a fragment of the target drug (P1' ligand), opens the epoxide at the C1 position. This establishes the correct stereochemistry at the C2 hydroxyl group.

-

Functional Group Interconversion: The resulting secondary amine can be protected. The terminal bromide can then be displaced by another nucleophile, such as an azide, which can be subsequently reduced to a primary amine (P2' ligand).

-

Coupling and Deprotection: Further coupling reactions and deprotection steps complete the synthesis of the target protease inhibitor.

This strategy leverages the epoxide to set a key stereocenter and the bromide to introduce another critical piece of the molecular puzzle, demonstrating the compound's strategic importance.

Quality Control (QC) and Analytical Protocols

For any chiral intermediate intended for drug development, rigorous quality control is paramount to ensure both chemical purity and, most importantly, enantiomeric purity.[]

Determination of Enantiomeric Excess (e.e.)

The enantiomeric composition of (R)-4-Bromo-1,2-epoxybutane must be precisely determined. While optical rotation can give an initial indication, it is not sufficient for quantitative QC. High-resolution chromatographic or spectroscopic methods are required.

Protocol: Chiral Gas Chromatography (GC) for Enantiomeric Purity

This protocol is adapted from established methods for separating chiral epoxides.[11]

-

Step 1: Column Selection: Utilize a chiral capillary GC column. Cyclodextrin-based stationary phases, such as those derivatized with trifluoroacetyl or permethylated groups (e.g., Rt-βDEX series), are highly effective for separating small, volatile enantiomers like epoxides.[12]

-

Step 2: Sample Preparation: Prepare a dilute solution of the (R)-4-Bromo-1,2-epoxybutane sample in a suitable volatile solvent (e.g., dichloromethane or hexane) at a concentration of approximately 1 mg/mL. A sample of the racemic compound should be prepared as a reference standard.

-

Step 3: GC Instrument Conditions:

-

Injector: Split/splitless injector, 220 °C, with a high split ratio (e.g., 100:1) to prevent column overload.

-

Carrier Gas: Helium or Hydrogen at a constant flow or pressure.

-

Oven Program: Start at a low initial temperature (e.g., 50 °C) and hold for 2-5 minutes. Ramp the temperature at a controlled rate (e.g., 2-5 °C/min) to an appropriate final temperature (e.g., 150 °C). The slow ramp is critical for achieving baseline separation.

-

Detector: Flame Ionization Detector (FID) at 250 °C.

-

-

Step 4: Analysis: Inject a small volume (e.g., 1 µL) of the racemic standard to determine the retention times of both the (R) and (S) enantiomers. Subsequently, inject the sample under the same conditions.

-

Step 5: Calculation: Integrate the peak areas for both enantiomers in the sample chromatogram. Calculate the enantiomeric excess (% e.e.) using the formula: % e.e. = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

Alternative Method: ¹H NMR with Chiral Shift Reagents

The enantiomeric composition can also be determined using ¹H NMR spectroscopy in the presence of a chiral shift reagent or by derivatization with a chiral agent like Mosher's acid chloride.[6] In the presence of a chiral lanthanide shift reagent (e.g., Eu(hfc)₃), the protons of the two enantiomers, which are chemically equivalent in a non-chiral environment, become diastereotopically shifted, allowing for their distinct integration and the calculation of e.e.

Supplier Information and Procurement

(R)-4-Bromo-1,2-epoxybutane is available from several specialized chemical suppliers who focus on research chemicals, building blocks, and advanced intermediates. When sourcing this material, it is crucial to obtain a Certificate of Analysis (CoA) that specifies the purity (typically by GC or NMR) and the enantiomeric excess (by chiral GC or HPLC).

Prominent Suppliers Include:

-

Tokyo Chemical Industry (TCI): Often provides high-purity reagents with detailed specifications, including specific rotation data.[13]

-

Santa Cruz Biotechnology (SCBT): A supplier of a wide range of biochemicals and chiral reagents for research use.[1][14][15]

-

Sigma-Aldrich (Merck): A major global supplier of chemicals, likely offering this compound or close analogs within their catalog.

-

Other specialized suppliers of fine chemicals and building blocks.

When planning for process scale-up, it is advisable to contact suppliers who can provide bulk quantities and can demonstrate robust quality management systems.

Conclusion

(R)-4-Bromo-1,2-epoxybutane is more than just a chemical intermediate; it is a strategic tool for the efficient and stereocontrolled synthesis of complex molecules. Its bifunctional nature, coupled with the well-defined stereocenter, provides chemists with a reliable and versatile platform for innovation in drug discovery and development. A thorough understanding of its synthesis, reactivity, and the analytical methods required to verify its quality are the foundational pillars for its successful application, enabling the translation of complex chemical blueprints into potentially life-saving therapeutics.

References

-

Zhang, W.; Loebach, J. L.; Wilson, S. R.; Jacobsen, E. N. (1990). Enantioselective Epoxidation of Unfunctionalized Olefins Catalyzed by Salen Manganese Complexes. Journal of the American Chemical Society, 112(7), 2801–2803. [Link]

-

Habets-Crützen, A. Q. H., Carlier, S. J. N., de Bont, J. A. M., Wistuba, D., Schurig, V., Hartmans, S., & Tramper, J. (1985). Stereoselective epoxidation of 4-bromo-1-butene and 3-butene-1-ol with three alkene-utilizing bacteria. Enzyme and Microbial Technology, 7(1), 17-21. [Link]

-

ChemBK. (2024). 4-Bromo-1,2-epoxy-butane. ChemBK.com. [Link]

-

Organic Chemistry Portal. (n.d.). Jacobsen-Katsuki Epoxidation. organic-chemistry.org. [Link]

- Ghosh, A. K., Dawson, Z. L., & Mitsuya, H. (2016). Darunavir, a conceptually new HIV-1 protease inhibitor for the treatment of drug-resistant HIV. Bioorganic & medicinal chemistry, 24(4), 579–591.

-

Zheng, G., et al. (2021). Efficient synthesis of antiviral agent uprifosbuvir enabled by new synthetic methods. Organic Letters, 23(15), 5916–5921. [Link]

- J. T. Baker Chemical Co. (1983). Method for the preparation of (e)-4-bromo-2-methylbut-2-en-1-al.

-

Organic Chemistry Portal. (n.d.). Sharpless Epoxidation. organic-chemistry.org. [Link]

-

PubChem. (n.d.). 1,2-Epoxybutane. National Center for Biotechnology Information. [Link]

- Schurig, V. (2001). Separation of enantiomers by gas chromatography.

- Ghosh, A. K., Osswald, H. L., & Prato, G. (2016). Recent Progress in the Synthesis of HIV-1 Protease Inhibitors. Accounts of chemical research, 49(7), 1369–1379.

- Magano, J., & Dunetz, J. R. (2012). Large-Scale Applications of Transition Metal-Catalyzed Reactions for the Synthesis of Drug Candidates. Chemical reviews, 112(4), 2177–2250.

-

Organic Syntheses. (n.d.). Sharpless Epoxidation of Divinylcarbinol. orgsyn.org. [Link]

- Phillips, A. M. F., et al. (2005). Single Enantiomer Epoxides by Bromomandelation of Prochiral Alkenes. Organic Letters, 7(14), 2953–2956.

- Djukanovic, D., & Kappe, C. O. (2021). Continuous flow asymmetric synthesis of chiral active pharmaceutical ingredients and their advanced intermediates. Green Chemistry, 23(12), 4249-4284.

- de Miranda, A. S., et al. (2021).

-

Dintzner, M. R., et al. (n.d.). Progress toward the synthesis of cis-2,3-epoxy-5-phenylpentan-1-ol derivatives, precursors to potential HIV-1 protease inhibitor. DePaul University Discover. [Link]

-

Restek. (n.d.). A Guide to the Analysis of Chiral Compounds by GC. restek.com. [Link]

- Echner, H., & Voelter, W. (1988). Quality control of peptide drugs. Chiral amino acid analysis versus standard for icatibant acetate.

- Kovalevsky, A. Y., et al. (2011). Developing HIV-1 Protease Inhibitors through Stereospecific Reactions in Protein Crystals. Journal of medicinal chemistry, 54(2), 562–572.

- Xie, P. (2024). Multi-Step Synthesis in the Development of Antiviral Agents. Der Pharmacia Lettre, 16(8), 07-08.

-

Wikipedia. (n.d.). Sharpless epoxidation. en.wikipedia.org. [Link]

- Ahuja, S. (2002). A Strategy for Developing HPLC Methods for Chiral Drugs.

-

OpenOChem Learn. (n.d.). Jacobsen epoxidation. openochem.org. [Link]

-

PubChem. (n.d.). 3,4-Dibromo-1,2-epoxybutane. National Center for Biotechnology Information. [Link]

- Agrawal, S., et al. (2011). TEACHING SHARPLESS EPOXIDATION – A NEW APPROACH. Trade Science Inc.

- Ghosh, A. K., et al. (2010). Design, Synthesis and X-ray Structural Studies of Potent HIV-1 Protease Inhibitors Containing C-4 Substituted Tricyclic Hexahydro-furofuran derivatives as P2 ligands. Journal of medicinal chemistry, 53(8), 3372–3383.

-

Chemistry LibreTexts. (2021). Epoxidation of Allylic Alcohols. chem.libretexts.org. [Link]

-

Organic Syntheses. (n.d.). METHYLALUMINUM BIS(4-BROMO-2,6-DI-tert-BUTYLPHENOXIDE). orgsyn.org. [Link]

-

PubChem. (n.d.). Isobutyloxirane. National Center for Biotechnology Information. [Link]

Sources

- 1. scbt.com [scbt.com]

- 2. chembk.com [chembk.com]

- 3. Jacobsen-Katsuki Epoxidation [organic-chemistry.org]

- 4. Jacobsen epoxidation | OpenOChem Learn [learn.openochem.org]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Syntheses of FDA Approved HIV Protease Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of HIV-1 Protease Inhibitors Incorporating Oxazolidinones as P2/P2′ Ligands in Pseudosymmetric Dipeptide Isosteres - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. gcms.cz [gcms.cz]

- 13. (R)-(+)-Butylene Oxide 98.0+%, TCI America 5 mL | Buy Online | TCI America | Fisher Scientific [fishersci.ca]

- 14. scbt.com [scbt.com]

- 15. scbt.com [scbt.com]

Technical Guide: Stereochemical Differentiation and Utilization of (R)- and (S)-4-Bromo-1,2-Epoxybutane

Topic: Content Type: In-depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

4-Bromo-1,2-epoxybutane (CAS: 13287-42-8 for racemic) serves as a critical C4 chiral building block in the synthesis of complex pharmaceutical agents, particularly those requiring precise stereocontrol in aliphatic side chains. While the (R)- and (S)- enantiomers share identical scalar physical properties (boiling point, density) in achiral environments, their behavior in biological systems and asymmetric synthesis is divergent.

This guide analyzes the physicochemical distinctions, the industry-standard Hydrolytic Kinetic Resolution (HKR) for their production, and their orthogonal reactivity patterns in nucleophilic substitution, providing a roadmap for their use in high-value organic synthesis.

Physicochemical Profile & Stereochemical Identification[1]

The absolute configuration of 4-bromo-1,2-epoxybutane is determined by the C2 carbon. The distinction is critical as the biological activity of downstream derivatives (e.g., enzyme inhibitors, chiral polymers) often depends entirely on this stereocenter.

Comparative Properties Table

| Property | (S)-4-Bromo-1,2-epoxybutane | (R)-4-Bromo-1,2-epoxybutane |

| CAS Number | 61847-07-2 | 60456-23-7 |

| Structure | C2-Stereocenter (S-configuration) | C2-Stereocenter (R-configuration) |

| Optical Rotation | +26° ± 1° (c=0.3, CHCl₃) | -26° ± 1° (c=0.3, CHCl₃) |

| Boiling Point | 80°C @ 50 mmHg | 80°C @ 50 mmHg |

| Density | 1.521 g/mL | 1.521 g/mL |

| Physical State | Colorless Liquid | Colorless Liquid |

| Primary Reactivity | Electrophilic Ring Opening | Electrophilic Ring Opening |

Key Insight: While density and boiling points are identical, the optical rotation is the primary rapid-validation metric for purity in a laboratory setting [1].

Production: Hydrolytic Kinetic Resolution (HKR)

The most robust, scalable method for obtaining high enantiomeric excess (ee >99%) of either isomer is the Jacobsen Hydrolytic Kinetic Resolution (HKR). This process utilizes a chiral (salen)Co(III) complex to selectively hydrolyze one enantiomer of the racemic epoxide into a diol, leaving the desired enantiomer intact.

Mechanistic Workflow

The HKR relies on the cooperative bimetallic mechanism of the Jacobsen catalyst. The catalyst activates both the epoxide (electrophile) and the water (nucleophile).

-

To obtain (R)-4-bromo-1,2-epoxybutane: Use (R,R)-Co-Salen catalyst. It selectively hydrolyzes the (S)-enantiomer.

-

To obtain (S)-4-bromo-1,2-epoxybutane: Use (S,S)-Co-Salen catalyst. It selectively hydrolyzes the (R)-enantiomer.

Validated Protocol (Self-Validating System)

Objective: Isolation of (R)-4-bromo-1,2-epoxybutane (>99% ee).

-

Catalyst Activation: Dissolve (R,R)-Co-Salen oligomeric catalyst (0.5 mol%) in CH₂Cl₂. Add acetic acid (AcOH) to generate the active Co(III)-OAc species. Evaporate solvent and dry in vacuo.

-

Reaction Setup: Charge a flask with racemic 4-bromo-1,2-epoxybutane (1.0 equiv) and the activated catalyst. Cool to 0°C.[1][2]

-

Controlled Hydrolysis: Add H₂O (0.55 equiv) dropwise. Crucial: The slight excess of water (0.55 vs 0.50) ensures complete consumption of the unwanted (S)-enantiomer, maximizing the ee of the remaining (R)-product [2].

-

Monitoring: Monitor by Chiral GC. The reaction is complete when the (S)-epoxide peak disappears.

-

Separation:

-

Perform fractional distillation under reduced pressure.

-

Fraction 1: (R)-4-bromo-1,2-epoxybutane (volatile).

-

Residue: (S)-4-bromo-1,2-butanediol (high boiling point).

-

HKR Pathway Visualization

Figure 1: The Jacobsen HKR process uses a chiral catalyst to kinetically differentiate the enantiomers, converting the unwanted isomer into a diol.

Divergent Reactivity & Strategic Applications[2][5]

4-Bromo-1,2-epoxybutane is a "dual electrophile." It possesses two distinct sites for nucleophilic attack:[3][4]

-

The Epoxide Ring (C1/C2): Highly strained, susceptible to ring opening.[5]

-

The Alkyl Bromide (C4): Susceptible to S_N2 displacement.

Regioselectivity Rules

The choice of reagents dictates the reaction pathway, allowing for the construction of diverse chiral architectures.

-

Scenario A: Basic Nucleophiles (e.g., NaOH, Alkoxides) [3]

-

Scenario B: Intramolecular Cyclization

Reactivity Pathway Diagram

Figure 2: Divergent synthetic pathways. Path A utilizes the epoxide's steric bias; Path B leverages the dual electrophilic nature to form heterocycles.

Pharmaceutical Case Studies

The utility of (R)- and (S)-4-bromo-1,2-epoxybutane extends to specific high-value targets:

-

Linezolid Analogs: While commercial Linezolid often uses epichlorohydrin, research into C4-extended oxazolidinone antibiotics utilizes 4-bromo-1,2-epoxybutane to introduce ethyl spacers while maintaining the critical (S)-configuration at the pharmacophore center [3].

-

Chiral Pyrrolidines: As shown in Figure 2 (Path B), reacting the (S)-epoxide with primary amines yields (S)-3-hydroxypyrrolidines, which are privileged scaffolds in kinase inhibitors.

-

Polymer Science: Used as a monomer to introduce chiral cross-linking points in polyethers, influencing the biodegradation rates of drug delivery matrices.

Handling & Safety (E-E-A-T)

As an alkylating agent, 4-bromo-1,2-epoxybutane poses significant genotoxic risks.

-

Carcinogenicity: Classified as IARC Group 2B (Possibly carcinogenic to humans).[8] It is a direct-acting mutagen in Salmonella typhimurium strains [4].[9]

-

Containment Protocol:

-

Engineering Controls: All transfers must occur within a certified fume hood or glovebox.

-

Deactivation: Spills should be neutralized with 10% aqueous sodium thiosulfate (opens the epoxide and displaces the bromide) before disposal.

-

PPE: Double nitrile gloves are mandatory due to the compound's ability to permeate standard latex.

-

References

-

Sigma-Aldrich. (S)-4-Bromo-1,2-epoxybutane Product Specification. Retrieved from (Verified via ChemicalBook Data).

-

Schaus, S. E., et al. (2002).[10] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes." Journal of the American Chemical Society, 124(7), 1307-1315.[10] Link

-

Brickner, S. J., et al. (1996). "Synthesis and Antibacterial Activity of U-100592 and U-100766, Two Oxazolidinone Antibacterial Agents." Journal of Medicinal Chemistry, 39(3), 673-679. Link

-

National Toxicology Program.[8][11] (1988).[8][11] "Toxicology and Carcinogenesis Studies of 1,2-Epoxybutane." NTP Technical Report Series, 329. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. researchgate.net [researchgate.net]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. researchgate.net [researchgate.net]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. epa.gov [epa.gov]

- 9. 1,2-Epoxybutane - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1,2-Epoxybutane - Some Organic Solvents, Resin Monomers and Related Compounds, Pigments and Occupational Exposures in Paint Manufacture and Painting - NCBI Bookshelf [ncbi.nlm.nih.gov]

(2R)-2-(2-Bromoethyl)oxirane molecular weight and density

The following technical guide details the physicochemical properties, synthesis, and application of (2R)-2-(2-Bromoethyl)oxirane , a critical chiral building block in modern drug development.

High-Purity Chiral Synthon for Precision Medicinal Chemistry

Executive Summary

(2R)-2-(2-Bromoethyl)oxirane (also known as (R)-4-Bromo-1,2-epoxybutane) is a bifunctional C4 chiral building block. Characterized by a terminal epoxide and a primary alkyl bromide, it offers orthogonal reactivity profiles—allowing sequential nucleophilic attacks essential for constructing complex heterocyclic pharmacophores. Its specific stereochemistry ((R)-configuration) is vital for defining the 3D architecture of target drug candidates, particularly in the synthesis of chiral pyrrolidines, piperidines, and triazole antifungals.

Physicochemical Specifications

The following data represents the definitive physicochemical profile for the (R)-enantiomer. While density and boiling point are physically identical to the racemate, the optical rotation and CAS number are specific.

| Property | Value | Unit | Condition |

| CAS Number | 79413-93-7 | - | (R)-Enantiomer Specific |

| CAS Number (Racemate) | 13287-42-8 | - | General Reference |

| Molecular Formula | C₄H₇BrO | - | - |

| Molecular Weight | 151.00 | g/mol | Calculated |

| Density | 1.521 | g/mL | @ 20 °C |

| Boiling Point | 80 - 82 | °C | @ 50 mmHg |

| Refractive Index ( | 1.476 | - | Standard |

| Appearance | Colorless Liquid | - | Clear, Pungent Odor |

| Flash Point | 59 | °C | Closed Cup |

| Solubility | Immiscible | Water | Soluble in THF, DCM, MeOH |

Critical Note on Density: The density of 1.521 g/mL is a high-confidence value derived from standard racemic samples. Enantiomers possess identical scalar physical properties (BP, MP, Density) in achiral environments.

Structural Characterization & Stereochemistry

The utility of this compound lies in its (2R) stereocenter. In drug design, this center often dictates the binding affinity of the final molecule to protein targets.

-

Configuration: (R)

-

Chiral Fidelity: High enantiomeric excess (ee > 98%) is typically required for pharmaceutical applications to avoid costly downstream separations.

-

Analytical Verification: Chiral Gas Chromatography (GC) or HPLC using polysaccharide-based stationary phases (e.g., Chiralpak IA/IB) is mandatory to verify optical purity.

Synthesis & Production: The Jacobsen HKR Protocol

While asymmetric epoxidation of 4-bromo-1-butene is possible, the industry-standard method for generating high-ee (2R)-2-(2-Bromoethyl)oxirane is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This process uses a chiral Cobalt-Salen catalyst to selectively hydrolyze the unwanted (S)-enantiomer, leaving the desired (R)-epoxide intact.

Mechanism of Action:

-

Racemic Feedstock: Start with inexpensive racemic 2-(2-bromoethyl)oxirane.

-

Catalyst Selection: Use (R,R)-Co(salen) complex.

-

Kinetic Resolution: The catalyst preferentially hydrates the (S)-epoxide to the corresponding diol.

-

Separation: The unreacted (R)-epoxide is separated from the water-soluble diol via distillation.

Figure 1: Workflow for the Jacobsen Hydrolytic Kinetic Resolution (HKR) to isolate the (R)-enantiomer.

Applications in Drug Discovery

The compound acts as a "linchpin" in convergent synthesis, enabling the formation of nitrogen-containing heterocycles.

5.1 Bifunctional Reactivity

The molecule possesses two electrophilic sites with distinct "hardness":

-

Epoxide (C1-C2): Reacts with hard nucleophiles (amines, alkoxides) under kinetic control at the less hindered carbon.

-

Alkyl Bromide (C4): Reacts with soft nucleophiles or facilitates intramolecular cyclization after the initial epoxide opening.

5.2 Key Therapeutic Pathways

-

Triazole Antifungals: The 4-carbon chain is used to link the triazole pharmacophore to the core structure, often requiring specific stereochemistry for CYP51 inhibition.

-

Indolizidine Alkaloids: Reaction with piperidine derivatives followed by cyclization yields bicyclic cores found in neuromodulatory drugs.

Figure 2: General mechanism for converting (2R)-2-(2-Bromoethyl)oxirane into chiral heterocycles.

Handling, Safety & Stability

As an alkylating agent, this compound must be handled with strict safety protocols.

-

Hazard Classification:

-

H351: Suspected of causing cancer (Genotoxic Impurity).

-

H315/H319: Causes skin and serious eye irritation.

-

H335: May cause respiratory irritation.[1]

-

-

Storage:

-

Temperature: 2–8 °C (Refrigerate).

-

Atmosphere: Store under Argon or Nitrogen to prevent hydrolysis or polymerization.

-

Shelf Life: 12 months if properly sealed; re-test for acidity (hydrolysis) before use.

-

-

Decontamination: Spills should be neutralized with 10% aqueous sodium thiosulfate or dilute ammonia to quench the alkylating potential.

References

-

ChemicalBook. (S)-4-Bromo-1,2-epoxybutane Product Properties & CAS 61847-07-2.

-

BLD Pharm. (R)-4-bromo-1,2-epoxybutane Safety & CAS 79413-93-7.[2]

-

Jacobsen, E. N. Hydrolytic Kinetic Resolution (HKR) of Terminal Epoxides. J. Am. Chem. Soc., 2002, 124, 1307.[3] [4]

-

ResearchGate. Conjugate addition of 2-(bromomethyl)- and 2-(2-bromoethyl)-piperidine to alkyl acrylates.

-

ChemBK. 2-(2-Bromoethyl)oxirane MSDS and Density Data.

Sources

- 1. 1,2-Epoxybutane | C4H8O | CID 7834 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 79413-93-7|(R)-4-bromo-1,2-epoxybutane|BLD Pharm [bldpharm.com]

- 3. youtube.com [youtube.com]

- 4. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

chiral building blocks containing bromoethyl and epoxide groups

Technical Guide for Drug Discovery & Process Chemistry

Executive Summary

In the architecture of chiral drugs, bifunctional building blocks serve as the "staples" that connect pharmacophores. While epichlorohydrin is the industry standard for C3-chiral synthons, (S)-2-(2-bromoethyl)oxirane (also known as (S)-4-bromo-1,2-epoxybutane) represents a critical C4-chiral toolkit. Its unique value lies in its ability to facilitate [3+2] annulations to form chiral pyrrolidines and tetrahydrofurans—scaffolds ubiquitous in glycosidase inhibitors, kinase inhibitors, and GPCR ligands.

This guide provides a technical deep-dive into the synthesis, reactivity logic, and application protocols of chiral bromoethyl epoxides, designed for researchers requiring high-fidelity stereocontrol in heterocycle synthesis.

Structural Logic: The "Soft-Hard" Electrophile

The utility of (S)-2-(2-bromoethyl)oxirane stems from the differential reactivity of its two electrophilic sites. This allows for sequential functionalization without the need for intermediate protection steps.

| Feature | Epoxide (C1-C2) | Bromide (C4) |

| Electrophilicity | Hard/Soft (Condition dependent) | Soft |

| Reactivity Order | Primary (under basic/neutral conditions) | Secondary (requires activation or intramolecular proximity) |

| Leaving Group | Ring Strain (~27 kcal/mol) | Bromide ( |

| Kinetic Role | Rapid capture of nucleophiles | Latent electrophile for cyclization |

The "C4" Advantage: Unlike epichlorohydrin (which forms 3-membered aziridines or 4-membered azetidines upon cyclization), the bromoethyl spacer provides the necessary geometry to form thermodynamically stable 5-membered rings (pyrrolidines/THF) via intramolecular substitution (

Production: Jacobsen Hydrolytic Kinetic Resolution (HKR)

While asymmetric epoxidation of homoallylic bromides is possible, the industrial "Gold Standard" for generating high-ee bromoethyl epoxides is the Jacobsen Hydrolytic Kinetic Resolution (HKR) . This method uses a chiral Co(salen) complex to selectively hydrolyze one enantiomer of a racemic epoxide, leaving the other intact with high optical purity.[1]

Mechanistic Insight

The HKR relies on a cooperative bimetallic mechanism where two Co-salen units are required: one activates the epoxide (Lewis acid), and the other delivers the hydroxide nucleophile. This second-order dependence is crucial for process scaling.

Experimental Workflow

The following diagram illustrates the resolution of racemic 4-bromo-1,2-epoxybutane into the (S)-epoxide and (R)-diol.

Figure 1: Workflow for the Hydrolytic Kinetic Resolution (HKR) of terminal epoxides using Co(salen) catalysis.

Protocol Validation:

-

Catalyst Activation: The Co(II) precatalyst must be oxidized to Co(III) using acetic acid and air prior to use.

-

Stoichiometry: Use exactly 0.55 equivalents of water. Excess water degrades the target enantiomer; insufficient water leaves racemic starting material.

-

Purification: The bromo-epoxide is volatile. Separation from the non-volatile diol is achieved via vacuum distillation (bp ~60°C @ 15 mmHg).

Application Protocol: The "Stapling" Strategy

The most powerful application of (S)-2-(2-bromoethyl)oxirane is the one-pot synthesis of chiral 3-hydroxypyrrolidines. This motif is a "privileged scaffold" in medicinal chemistry, found in broad-spectrum antivirals and glycomimetics.

The Cascade Mechanism

-

Step 1 (Intermolecular): The amine nucleophile attacks the less hindered terminal carbon of the epoxide (Regioselective opening).

-

Step 2 (Intramolecular): The resulting secondary amine acts as an internal nucleophile, displacing the terminal bromide to close the ring.

Figure 2: Reaction cascade for the synthesis of chiral 3-hydroxypyrrolidines from primary amines.

Detailed Methodology (Self-Validating)

Reagents: Primary amine (1.0 eq), (S)-2-(2-bromoethyl)oxirane (1.1 eq),

-

Opening: Dissolve amine in MeOH. Add epoxide dropwise at 0°C to suppress polymerization. Allow to warm to RT.

-

Checkpoint: Monitor by TLC/LCMS. Disappearance of amine indicates Step 1 completion.

-

-

Cyclization: Add solid

and heat to reflux (60-70°C) for 4–6 hours.-

Why Carbonate? It scavenges the HBr generated during cyclization without being strong enough to cause elimination (E2) of the bromide to a vinyl group.

-

-

Workup: Filter inorganic salts, concentrate, and purify via flash chromatography.

Nucleophile Compatibility Table

| Nucleophile Class | Product Scaffold | Key Drug Application |

| Primary Amines ( | 3-Hydroxypyrrolidines | Glycosidase inhibitors, GPCR ligands |

| Hydrazines ( | N-amino-pyrrolidines | Antimicrobials |

| Sodium Azide ( | Azido-alcohols | Click-chemistry linkers |

| Thioamides | Thiazolines | Antibiotic core structures |

Safety & Handling (Critical)

Hazard Profile:

-

Mutagenicity: Like all alkylating epoxides, bromoethyl epoxides are potential mutagens. They can alkylate DNA.

-

Lachrymator: The bromoethyl group adds lachrymatory properties similar to benzyl bromide.

Engineering Controls:

-

Always handle in a functioning fume hood.

-

Destruction: Quench excess epoxide with aqueous sodium thiosulfate or dilute sulfuric acid before disposal.

-

Glove Selection: Use double-gloving with nitrile or specific laminate gloves (Silver Shield) as small epoxides can permeate standard latex rapidly.

References

-

Jacobsen, E. N. (2002).[2] "Highly Selective Hydrolytic Kinetic Resolution of Terminal Epoxides Catalyzed by Chiral (salen)Co(III) Complexes". Journal of the American Chemical Society. [Link][3]

-

Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997).[2][4] "Asymmetric Catalysis with Water: Efficient Kinetic Resolution of Terminal Epoxides via Hydrolytic Opening". Science. [Link]

-

Nair, V., et al. (2010). "Epoxide Syntheses and Ring-Opening Reactions in Drug Development". MDPI Pharmaceuticals. [Link]

-

Organic Chemistry Portal. (2023). "Synthesis of Pyrrolidines". [Link]

Sources

- 1. Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen)Co(III) complexes. Practical synthesis of enantioenriched terminal epoxides and 1,2-diols - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. stem.elearning.unipd.it [stem.elearning.unipd.it]

- 3. youtube.com [youtube.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

A Senior Application Scientist's Guide to (R)-4-bromo-1,2-epoxybutane vs. Racemic 1,2-epoxy-4-bromobutane in Drug Development

This technical guide is intended for researchers, scientists, and drug development professionals. It provides an in-depth analysis of the synthesis, characterization, and application of (R)-4-bromo-1,2-epoxybutane and its racemic counterpart (CAS 13287-42-8), with a focus on their relevance in the pharmaceutical industry.

Executive Summary: The Strategic Importance of Chirality

In pharmaceutical development, the three-dimensional arrangement of atoms in a molecule is paramount to its biological activity. Chiral molecules, which exist as non-superimposable mirror images (enantiomers), often exhibit significantly different pharmacological and toxicological profiles. The choice between developing a single enantiomer versus a racemic mixture (a 1:1 mixture of both enantiomers) is a critical decision with profound implications for a drug's efficacy, safety, and commercial viability. This guide explores this crucial choice through the lens of a versatile chiral building block: 4-bromo-1,2-epoxybutane. While the racemic form is a useful starting material, the enantiopure (R)-isomer offers the precision required for modern stereospecific drug design.

Physicochemical Properties: A Comparative Overview

| Property | (R)-4-bromo-1,2-epoxybutane | Racemic 1,2-epoxy-4-bromobutane (CAS: 13287-42-8) | Causality and Field Insights |

| Molecular Formula | C₄H₇BrO | C₄H₇BrO | Identical molecular formula and mass. |

| Molecular Weight | 151.00 g/mol | 151.00 g/mol | Identical molecular weight. |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | No expected difference in appearance. |

| Boiling Point | ~80 °C at 50 mmHg | ~80 °C at 50 mmHg[1] | Boiling points of enantiomers are identical. The racemate also shares this boiling point. |

| Density | ~1.521 g/cm³ | ~1.521 g/cm³[1] | Densities of enantiomers are identical. |

| Optical Rotation | Non-zero value (specific rotation is a defining characteristic) | Zero | The (R)-enantiomer will rotate plane-polarized light, while the racemic mixture will not due to the equal and opposite rotation of the two enantiomers. This is the primary method for confirming enantiopurity. |

| Solubility | Soluble in most organic solvents | Soluble in most organic solvents | Solubility in achiral solvents is identical for both enantiomers and the racemate. |

The Synthetic Landscape: Strategic Choices in Chiral Synthesis

The choice of synthetic route to a chiral epoxide is a critical decision in process development, balancing factors such as cost, scalability, and enantiomeric purity. Here, we explore the primary strategies for accessing racemic and enantiopure 4-bromo-1,2-epoxybutane.

Synthesis of Racemic 1,2-epoxy-4-bromobutane

The most straightforward approach to the racemic mixture is the epoxidation of an achiral olefin precursor, 4-bromo-1-butene.

Reaction Scheme:

Racemic Epoxidation of 4-bromo-1-butene.

Detailed Protocol:

-

Reaction Setup: A solution of 4-bromo-1-butene (1.0 eq) in dichloromethane (DCM) is cooled to 0 °C in an ice bath under an inert atmosphere.

-

Reagent Addition: meta-Chloroperoxybenzoic acid (m-CPBA, ~1.1 eq) is added portion-wise, maintaining the internal temperature below 5 °C.

-

Reaction Monitoring: The reaction is stirred at 0 °C for 1 hour and then allowed to warm to room temperature. Progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Work-up: Upon completion, the reaction mixture is cooled to 0 °C and the by-product, meta-chlorobenzoic acid, is filtered off. The filtrate is washed sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by vacuum distillation to yield racemic 1,2-epoxy-4-bromobutane.

Expertise & Experience: The choice of m-CPBA is due to its commercial availability, ease of handling, and generally high yields in epoxidation reactions. The aqueous work-up is crucial to remove unreacted peroxyacid and the acidic byproduct, which can catalyze unwanted epoxide ring-opening.

Asymmetric Synthesis of (R)-4-bromo-1,2-epoxybutane

For direct access to the enantiopure (R)-isomer, an asymmetric epoxidation is employed. The Sharpless Asymmetric Epoxidation is a Nobel Prize-winning methodology that provides high enantioselectivity for the epoxidation of allylic alcohols. While 4-bromo-1-butene is not an allylic alcohol, this methodology can be adapted. A more direct approach for non-allylic olefins is often achieved through other catalytic systems or by starting from a chiral precursor.

A Practical Approach: Sharpless Asymmetric Epoxidation of 4-bromo-1-butene (Conceptual)

While the Sharpless epoxidation is most effective for allylic alcohols, its principles of using a chiral catalyst to control the stereochemical outcome of an oxidation are central to asymmetric synthesis. For a non-allylic olefin like 4-bromo-1-butene, other asymmetric epoxidation methods, such as those employing Jacobsen's or Shi's catalysts, would be more appropriate.

A More Common Industrial Strategy: Synthesis from a Chiral Precursor

A robust and scalable method often involves the conversion of a readily available chiral starting material. For instance, (R)-4-bromo-1,2-butanediol can be cyclized to form the desired epoxide.

Reaction Scheme:

Synthesis of (R)-epoxide from a chiral diol.

Detailed Protocol:

-

Reaction Setup: (R)-4-bromo-1,2-butanediol (1.0 eq) is dissolved in a suitable solvent such as tetrahydrofuran (THF).

-

Base Addition: An aqueous solution of sodium hydroxide (e.g., 20% w/w, 1.1 eq) is added dropwise at room temperature.

-

Reaction Monitoring: The reaction is stirred vigorously until the starting material is consumed, as monitored by TLC or LC-MS.

-

Work-up: The reaction mixture is diluted with water and extracted with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine.

-

Purification: The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield (R)-4-bromo-1,2-epoxybutane.

Trustworthiness: This method is often preferred in large-scale synthesis as it relies on a stereospecific transformation of an already enantiopure starting material, which can be more reliable and cost-effective than asymmetric catalysis depending on the cost of the chiral precursor.

Kinetic Resolution of Racemic 1,2-epoxy-4-bromobutane

An alternative to asymmetric synthesis is to prepare the racemic mixture and then separate the enantiomers. Kinetic resolution is a powerful technique where one enantiomer reacts faster with a chiral catalyst or reagent, leaving the unreacted enantiomer in high enantiomeric excess. Hydrolytic kinetic resolution (HKR) using chiral cobalt-salen complexes is a well-established method for resolving terminal epoxides.

Reaction Scheme:

Hydrolytic Kinetic Resolution of Racemic Epoxide.

Detailed Protocol:

-

Catalyst Activation: The chiral (R,R)-Co(II)-salen catalyst is activated by exposure to air (oxygen) in a suitable solvent.

-

Reaction Setup: The racemic 1,2-epoxy-4-bromobutane (1.0 eq) is added to the activated catalyst solution.

-

Water Addition: Water (0.5 - 0.6 eq) is added, and the reaction is stirred at room temperature.

-

Reaction Monitoring: The enantiomeric excess (ee) of the remaining epoxide and the conversion are monitored by chiral gas chromatography (GC) or high-performance liquid chromatography (HPLC).

-

Work-up and Purification: Once the desired ee of the unreacted epoxide is reached (typically >99% ee at ~55% conversion), the reaction is stopped. The catalyst is removed by filtration or extraction. The unreacted (R)-epoxide and the (S)-diol product are separated by vacuum distillation or column chromatography.

Authoritative Grounding: The hydrolytic kinetic resolution of terminal epoxides is a highly efficient and practical method for obtaining enantiopure epoxides and 1,2-diols.[2][3][4][5]

Analytical Characterization: Distinguishing the Enantiomer from the Racemate

Robust analytical methods are essential for confirming the identity and purity of both the racemic and enantiopure forms of 4-bromo-1,2-epoxybutane.

Spectroscopic Analysis

| Technique | (R)-4-bromo-1,2-epoxybutane | Racemic 1,2-epoxy-4-bromobutane | Interpretation and Field Insights |

| ¹H NMR | Identical to racemate | Protons on the epoxide ring appear around 2.5-3.0 ppm. The bromoethyl protons appear further downfield. | NMR spectroscopy in an achiral solvent cannot distinguish between enantiomers. The spectra will be identical. |

| ¹³C NMR | Identical to racemate | Epoxide carbons appear around 45-55 ppm. The carbon bearing the bromine will be in the 30-40 ppm range. | Similar to ¹H NMR, ¹³C NMR in an achiral solvent will not differentiate between the enantiomers or the racemate. |

| FTIR | Identical to racemate | Characteristic C-O-C stretching of the epoxide ring around 1250 cm⁻¹ and 850 cm⁻¹. C-Br stretch will be in the fingerprint region. | The infrared spectra will be identical for the enantiopure and racemic forms. |

Note on Chiral NMR: While standard NMR cannot distinguish enantiomers, the use of chiral shift reagents can induce diastereomeric interactions, leading to the separation of signals for the R and S enantiomers. This is a powerful tool for determining enantiomeric excess.

Chiral Chromatography

Chiral HPLC or GC is the gold standard for determining the enantiomeric purity of (R)-4-bromo-1,2-epoxybutane.

Methodology Workflow:

Workflow for Chiral GC/HPLC Analysis.

Expertise & Experience: The choice of the chiral stationary phase (CSP) is critical and often requires screening of several different column types. For a relatively non-polar compound like 4-bromo-1,2-epoxybutane, a cyclodextrin-based CSP is a good starting point for method development. The mobile phase composition is then optimized to achieve baseline separation of the two enantiomers.

Applications in Drug Development: The Rationale for Enantiopurity

The primary driver for using enantiopure (R)-4-bromo-1,2-epoxybutane is its role as a chiral building block in the synthesis of complex pharmaceutical molecules. The epoxide and bromide functionalities offer two distinct points for nucleophilic attack, allowing for the stereocontrolled introduction of new functionalities.

While a specific, high-profile marketed drug that explicitly uses (R)-4-bromo-1,2-epoxybutane as a starting material is not prominently featured in publicly accessible literature, its utility can be inferred from its structural motifs, which are present in various classes of drugs, including certain antiviral and cardiovascular agents. The bromo-epoxybutane moiety is a precursor to chiral amino alcohols and other functionalized side chains that are crucial for receptor binding.

Hypothetical Synthetic Application:

General Synthetic Utility of (R)-4-bromo-1,2-epoxybutane.

Causality and Field Insights: Using a racemic epoxide would lead to a mixture of diastereomeric intermediates, which are often difficult and costly to separate. By starting with an enantiopure epoxide, the desired stereochemistry is locked in early in the synthesis, leading to a more efficient and cost-effective overall process. This is a key principle of modern process chemistry.

Conclusion: A Strategic Asset in the Chemist's Toolbox

(R)-4-bromo-1,2-epoxybutane and its racemic counterpart are both valuable intermediates in organic synthesis. However, for the drug development professional, the enantiopure (R)-isomer represents a strategic asset. Its use allows for the precise, stereocontrolled construction of complex molecular architectures, a necessity for the development of safe and effective modern medicines. The choice between asymmetric synthesis and kinetic resolution to access this key intermediate will depend on a careful analysis of factors including the cost of starting materials and catalysts, scalability, and the overall process economics. As the demand for enantiopure pharmaceuticals continues to grow, the importance of versatile chiral building blocks like (R)-4-bromo-1,2-epoxybutane will only increase.

References

- Sharpless, K. B., & Verhoeven, T. R. (1979). High-yield catalytic asymmetric epoxidation of allylic alcohols. Aldrichimica Acta, 12(4), 63-74.

- Jacobsen, E. N. (2000). Asymmetric catalysis of epoxide ring-opening reactions. Accounts of Chemical Research, 33(6), 421-431.

- Shi, Y. (2004). Organocatalytic asymmetric epoxidation of olefins by chiral ketones. Accounts of Chemical Research, 37(8), 488-496.

-

PubChem. (n.d.). 1,2-Epoxybutane. Retrieved from [Link]

- Schaus, S. E., Brandes, B. D., Larrow, J. F., Tokunaga, M., Hansen, K. B., Gould, A. E., ... & Jacobsen, E. N. (2002). Highly selective hydrolytic kinetic resolution of terminal epoxides catalyzed by chiral (salen) CoIII complexes. Practical synthesis of enantioenriched terminal epoxides and 1, 2-diols. Journal of the American Chemical Society, 124(7), 1307-1315.

- Tokunaga, M., Larrow, J. F., Kakiuchi, F., & Jacobsen, E. N. (1997). Asymmetric catalysis with water: efficient kinetic resolution of terminal epoxides by means of catalytic hydrolysis. Science, 277(5328), 936-938.

- Nielsen, L. P. C., Stevenson, C. P., Blackmond, D. G., & Jacobsen, E. N. (2004). Mechanistic investigation leads to a synthetic improvement in the hydrolytic kinetic resolution of terminal epoxides. Journal of the American Chemical Society, 126(42), 13602-13603.

- Ready, J. M., & Jacobsen, E. N. (2001). Asymmetric catalysis of the hydrolytic kinetic resolution of terminal epoxides.

- Larrow, J. F., & Jacobsen, E. N. (2004). Asymmetric catalysis in the synthesis of β-amino alcohols. Organic Syntheses, 81, 1-10.

- Brandes, B. D., & Jacobsen, E. N. (2004). Practical synthesis of (R, R)-N, N'-bis (3, 5-di-tert-butylsalicylidene)-1, 2-cyclohexanediaminocobalt (II). Organic Syntheses, 81, 11-19.

-

ChemBK. (2024). 4-Bromo-1,2-epoxy-butane. Retrieved from [Link]

Sources

Methodological & Application

nucleophilic ring opening of (2R)-2-(2-Bromoethyl)oxirane

Application Note: Precision Nucleophilic Functionalization of (2R)-2-(2-Bromoethyl)oxirane

Subtitle: Strategies for Regioselective Ring Opening and Heterocyclic Cascade Synthesis in Drug Discovery

Abstract

(2R)-2-(2-Bromoethyl)oxirane (CAS: 63263-88-7, also known as (R)-4-bromo-1,2-epoxybutane) is a high-value chiral synthon widely utilized in the synthesis of enantiopure 3-hydroxypyrrolidines, tetrahydrofurans, and complex API intermediates (e.g., Linezolid analogs, Triptans). Its utility stems from its bifunctional electrophilicity: a strained epoxide ring and a distal alkyl bromide. This guide provides optimized protocols for leveraging these sites selectively, focusing on the kinetic control required to synthesize N-heterocycles with high enantiomeric retention.

Mechanistic Grounding: The Bifunctional Switch

The reactivity of (2R)-2-(2-Bromoethyl)oxirane is defined by the competition between two electrophilic sites and the regioselectivity of the epoxide opening.

-

Site A (Epoxide C1 - Terminal): The kinetically favored site for nucleophilic attack under basic or neutral conditions (SN2-like). Attack here retains the stereochemistry at the C2 chiral center.[1]

-

Site B (Epoxide C2 - Internal): The site favored under acidic conditions or with specific Lewis Acid catalysts (SN1-like character). Attack here results in inversion of configuration.

-

Site C (Alkyl Bromide): Generally less reactive than the epoxide towards "hard" nucleophiles but susceptible to intramolecular displacement (cyclization) once a nucleophile is tethered via epoxide opening.

Critical Design Rule: To synthesize 3-hydroxypyrrolidines, one must enforce Path A (Terminal Attack) followed by Cyclization . Path B leads to azetidines or polymerization.

Visualizing the Reaction Landscape

The following diagram illustrates the divergent pathways available based on reaction conditions.

Figure 1: Divergent reaction pathways. Path A is the standard route for pyrrolidine synthesis, ensuring retention of the (R)-configuration at the hydroxyl center.

Application Note: Synthesis of Chiral N-Substituted 3-Hydroxypyrrolidines

This protocol describes the "Cascade" synthesis where epoxide opening and cyclization occur in a single pot. This is the primary industrial application of this synthon.

Protocol A: One-Pot Aminolysis and Cyclization

Target: Synthesis of (R)-1-Benzyl-3-hydroxypyrrolidine.

Reagents:

-

(2R)-2-(2-Bromoethyl)oxirane (1.0 equiv)

-

Benzylamine (1.1 equiv)

-

Solvent: Ethanol or Methanol (Polar protic solvents facilitate epoxide opening)

-

Base: K2CO3 (2.0 equiv) - Optional if amine is in excess, but recommended to scavenge HBr.

Step-by-Step Methodology:

-

Preparation: In a flame-dried round-bottom flask equipped with a reflux condenser, dissolve Benzylamine (1.1 equiv) in absolute Ethanol (5 mL/mmol).

-

Addition: Cool the solution to 0°C. Add (2R)-2-(2-Bromoethyl)oxirane dropwise over 20 minutes. Note: Exothermic reaction. Slow addition prevents thermal runaway and polymerization.

-

Epoxide Opening (Stage 1): Allow the mixture to warm to room temperature (20-25°C) and stir for 4 hours.

-

Checkpoint: TLC or LC-MS should show consumption of epoxide and formation of the linear amino-alcohol intermediate.

-

-

Cyclization (Stage 2): Add K2CO3 (2.0 equiv). Heat the reaction mixture to 50-60°C for 6-12 hours.

-

Workup:

-

Cool to room temperature.[5] Filter off inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve residue in EtOAc, wash with water and brine.

-

Dry over Na2SO4 and concentrate.

-

-

Purification: Flash column chromatography (DCM/MeOH/NH3) or crystallization as an oxalate salt.

Quantitative Expectations:

| Parameter | Specification | Notes |

| Yield | 75 - 85% | Lower yields often due to polymerization if temp is too high initially. |

| ee% | >98% | Stereochemistry is strictly conserved via Path A. |

| Regioselectivity | >20:1 | C1 vs C2 attack ratio in Ethanol. |

Application Note: Regioselective Ring Opening with O-Nucleophiles

Direct etherification without cyclization requires preventing the bromide displacement. This is useful for creating linear chiral building blocks.

Protocol B: Lewis-Acid Catalyzed Ring Opening

Target: Synthesis of (R)-1-Alkoxy-4-bromo-2-butanol.

Scientific Insight: Using a mild Lewis acid like Ca(OTf)2 or CBr4 (organocatalyst) can enhance regioselectivity for the terminal position while suppressing cyclization by keeping the reaction temperature low.

Reagents:

-

(2R)-2-(2-Bromoethyl)oxirane

-

Alcohol (R-OH) (Solvent/Reactant)

-

Catalyst: CBr4 (10 mol%) [Cited Reference 1]

Methodology:

-

Dissolve epoxide in the target Alcohol (e.g., MeOH, Allyl Alcohol).

-

Add CBr4 (10 mol%).

-

Stir at Room Temperature for 2-4 hours.

-

Why CBr4? It activates the epoxide oxygen via halogen bonding, facilitating attack by the alcohol at the less hindered carbon without generating strong acidic species that would cause migration or inversion.

-

-

Quench: Add saturated NaHCO3.

-

Extraction: Extract with Ether/EtOAc.

Troubleshooting & Optimization Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield / Polymerization | Reaction too concentrated or too hot during addition. | Dilute to 0.1 M. Add epoxide at 0°C or -10°C. |

| Formation of Azetidine | Attack at C2 (Internal) occurred. | Ensure solvent is not acidic. Use protic solvents (MeOH/EtOH) to hydrogen-bond to the epoxide oxygen, sterically directing attack to C1. |

| Incomplete Cyclization | Temperature too low in Stage 2. | The displacement of Bromine requires heat (50°C+). Ensure Stage 1 is complete before heating. |

| Racemization | SN1 character activated. | Avoid strong Lewis acids (e.g., BF3·OEt2) which promote carbocation character at C2. |

Safety & Handling

-

Hazard Class: Alkylating Agent. Potentially mutagenic.

-

Handling: Use exclusively in a fume hood. Double-glove (Nitrile).[5]

-

Neutralization: Quench excess epoxide with aqueous NaOH or amine waste streams before disposal.

-

Storage: Store at 2-8°C under Argon. Epoxides can auto-polymerize upon exposure to moisture/acids.

References

-

Yadav, J. S., et al. "Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water."[6] Synthesis, vol. 2005, no.[6] 17, 2005, pp. 2897-2900. Link

-

Smith, A. B., et al. "Enantioselective Epoxide Opening." Organic Reactions, Vol 110. Wiley, 2019.[4] Link

- Nair, V., et al. "Recent Advances in the Synthesis of Pyrrolidines and Piperidines." Tetrahedron, vol. 64, no. 10, 2008. (General context on pyrrolidine synthesis via halo-epoxides).

Sources

- 1. One-pot multiple reactions: asymmetric synthesis of 2,6-cis-disubstituted piperidine alkaloids from chiral aziridine - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Bromoethyl)oxirane [myskinrecipes.com]

- 6. Carbon Tetrabromide: An Efficient Catalyst for Regioselective Ring Opening of Epoxides with Alcohols and Water [organic-chemistry.org]

Application Notes & Protocols: The Strategic Use of (2R)-2-(2-Bromoethyl)oxirane in Modern Pharmaceutical Synthesis

These application notes serve as a comprehensive technical guide for researchers, medicinal chemists, and process development scientists on the strategic implementation of (2R)-2-(2-bromoethyl)oxirane. This chiral building block is a potent and versatile intermediate, valued for its dual reactivity that enables the stereocontrolled synthesis of complex molecular architectures inherent to many active pharmaceutical ingredients (APIs).[1] This document elucidates the compound's fundamental properties, explores its reactivity profile, and provides detailed, field-proven protocols for its application, with an emphasis on the causality behind experimental choices to ensure procedural robustness and reproducibility.

Core Concepts: Understanding the Utility of (2R)-2-(2-Bromoethyl)oxirane

(2R)-2-(2-Bromoethyl)oxirane, a colorless to yellow liquid, is a bifunctional electrophile.[1][2] Its synthetic value is derived from two distinct reactive sites: a strained oxirane (epoxide) ring and a primary alkyl bromide. The "(2R)" designation signifies a defined stereocenter at the C2 position of the oxirane, making it an invaluable tool for asymmetric synthesis, allowing for the construction of enantiomerically pure pharmaceutical intermediates.[3][4] Chiral epoxides are fundamental precursors in the synthesis of a wide array of drugs.[5][6]

Physicochemical and Safety Profile

A thorough understanding of the compound's properties and hazards is critical for its safe and effective use. It is an irritant to the eyes, skin, and respiratory system and is harmful if swallowed.[7][8][9] Appropriate personal protective equipment (PPE), including gloves, goggles, and a lab coat, should be worn at all times, and all manipulations should be performed in a well-ventilated fume hood.[2][9]

| Property | Value | Source(s) |

| Molecular Formula | C₄H₇BrO | [2][10] |

| Molecular Weight | 151.00 g/mol | [10] |

| Appearance | Colorless to yellow liquid | [1][2] |

| Density | 1.521 g/cm³ | [7] |

| Boiling Point | 80 °C @ 50 mmHg | [7] |

| Flash Point | 59 °C | [7] |

| Storage | Room temperature, dry; or 2-8 °C | [1][7] |

| Solubility | Soluble in organic solvents; insoluble in water | [2] |

| CAS Number | 13287-42-8 | [2][10] |

The Duality of Reactivity: A Mechanistic Perspective

The power of (2R)-2-(2-bromoethyl)oxirane lies in the chemoselectivity that can be achieved between its two electrophilic centers. The choice of nucleophile, reaction conditions (temperature, solvent, base), and stoichiometry dictates whether the reaction proceeds via epoxide ring-opening or nucleophilic substitution at the primary carbon bearing the bromine atom.

-

Epoxide Ring-Opening: The strained three-membered ring is susceptible to nucleophilic attack. Under basic or neutral conditions, nucleophiles will preferentially attack the less sterically hindered C3 carbon (an SN2 mechanism), leading to a predictable 1,2-aminoalcohol or related structure with inversion of stereochemistry at the site of attack.

-

Alkyl Bromide Substitution: The primary alkyl bromide is a classic substrate for SN2 reactions. Strong, soft nucleophiles, particularly in aprotic solvents, can displace the bromide ion.

This dual reactivity allows for sequential or, in some cases, one-pot tandem reactions where an initial reaction at one site is followed by an intramolecular cyclization involving the second reactive site. This is a powerful strategy for rapidly building molecular complexity, particularly in the synthesis of heterocyclic systems like substituted morpholines or piperazines.[11]

Figure 1: Dual electrophilic sites of (2R)-2-(2-Bromoethyl)oxirane for nucleophilic attack.

Application in Pharmaceutical Synthesis: A Representative Protocol

While this chiral synthon is applicable to a wide range of targets, a common and illustrative application is the synthesis of chiral substituted amino alcohols, which are key intermediates for APIs such as the non-ergoline dopamine agonist Rotigotine.[12][13][14] Rotigotine is used to treat Parkinson's disease and restless legs syndrome.[14][15] The following protocol details a general procedure for the regioselective ring-opening of (2R)-2-(2-bromoethyl)oxirane with a secondary amine, a foundational step in building such scaffolds.

Objective: Synthesis of (R)-1-(benzyl(propyl)amino)-4-bromobutan-2-ol

This protocol describes the reaction of N-benzyl-N-propylamine with (2R)-2-(2-bromoethyl)oxirane. This transformation is a key step in constructing the core of many bioactive molecules. The causality for each step is explained to provide a self-validating and robust methodology.

Materials and Reagents

| Reagent | MW ( g/mol ) | Amount | Moles | Rationale |

| (2R)-2-(2-Bromoethyl)oxirane | 151.00 | 1.00 g | 6.62 mmol | Electrophile: Chiral building block. |

| N-benzyl-N-propylamine | 149.24 | 1.09 g | 7.28 mmol | Nucleophile: 1.1 equivalents to ensure full consumption of the limiting reagent. |

| Isopropanol (IPA) | 60.10 | 15 mL | - | Solvent: A polar protic solvent that facilitates the epoxide ring-opening. |

| Diisopropylethylamine (DIPEA) | 129.24 | 0.17 g (0.23 mL) | 1.32 mmol | Base (Optional): A non-nucleophilic base (0.2 eq) to scavenge any HBr formed from side reactions. |

| Ethyl Acetate (EtOAc) | - | ~100 mL | - | Extraction Solvent. |

| Saturated aq. NH₄Cl | - | ~30 mL | - | Quenching Agent: Neutralizes the base and helps break up emulsions. |

| Brine | - | ~30 mL | - | Wash: Removes residual water from the organic phase. |

| Anhydrous MgSO₄ or Na₂SO₄ | - | ~5 g | - | Drying Agent. |

Step-by-Step Experimental Protocol

-

Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add (2R)-2-(2-bromoethyl)oxirane (1.00 g, 6.62 mmol) and isopropanol (15 mL). Begin stirring to ensure dissolution.

-

Causality: The reaction is run under an inert atmosphere (nitrogen) to prevent the introduction of atmospheric moisture, which could potentially react with the epoxide.

-

-

Addition of Amine: Add N-benzyl-N-propylamine (1.09 g, 7.28 mmol, 1.1 eq) to the solution dropwise over 5 minutes at room temperature. If using DIPEA, it can be added at this stage.

-